N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
CAS No.: 932996-23-1
Cat. No.: VC7535410
Molecular Formula: C22H21N3O3S
Molecular Weight: 407.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932996-23-1 |
|---|---|
| Molecular Formula | C22H21N3O3S |
| Molecular Weight | 407.49 |
| IUPAC Name | N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
| Standard InChI | InChI=1S/C22H21N3O3S/c1-4-28-18-11-7-16(8-12-18)23-21(26)20-14(2)25-13-19(24-22(25)29-20)15-5-9-17(27-3)10-6-15/h5-13H,4H2,1-3H3,(H,23,26) |
| Standard InChI Key | LXPGJDFCANURFA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure combines an imidazo[2,1-b]thiazole core with three key substituents:
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A 3-methyl group at position 3 of the imidazole ring.
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A 4-methoxyphenyl group at position 6 of the thiazole ring.
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An N-(4-ethoxyphenyl)carboxamide moiety at position 2.
This arrangement creates a planar, polyaromatic system with extended π-conjugation, as evidenced by its molecular formula (C₂₂H₂₁N₃O₃S) and molecular weight of 407.49 g/mol. The ethoxy and methoxy groups enhance lipophilicity (logP = 4.20) , while the carboxamide contributes hydrogen-bonding capacity (1 H-bond donor, 8 H-bond acceptors) .
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 407.49 g/mol |
| logP (Partition Coefficient) | 4.20 |
| Polar Surface Area | 80.39 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
The compound’s balance of lipophilicity and polarity suggests moderate membrane permeability, aligning with drug-like properties . Density functional theory (DFT) analyses of analogous thiazole carboxamides indicate frontier molecular orbital (HOMO-LUMO) gaps of 4.5–5.0 eV, correlating with chemical stability and redox activity .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The synthesis leverages palladium catalysts to construct the imidazo[2,1-b]thiazole core. A representative pathway involves:
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Core Formation: Cyclocondensation of 2-aminothiazole derivatives with α-haloketones generates the imidazo[2,1-b]thiazole scaffold.
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Suzuki-Miyaura Coupling: Introduction of the 4-methoxyphenyl group via Pd-mediated cross-coupling with arylboronic acids.
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Carboxamide Installation: Reaction of the carboxylated intermediate with 4-ethoxyaniline using EDCI/DMAP coupling agents .
This method achieves yields exceeding 70% with high regioselectivity, as confirmed by ¹H/¹³C NMR and HRMS . Recent innovations in copper-catalyzed tandem reactions (e.g., CuCl-mediated allene cyclization) offer complementary routes for polycyclic analogs, though applicability to this specific compound remains unexplored.
Biological Activity and Mechanism
Antiproliferative Effects
Imidazo[2,1-b]thiazoles exhibit tubulin-binding activity, disrupting microtubule dynamics in cancer cells. For N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methyl derivatives:
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IC₅₀ Values: Low micromolar potency against MCF-7 (breast) and A549 (lung) cell lines.
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Selectivity Index: 3.67–4.63 compared to normal fibroblasts , suggesting tumor-specific cytotoxicity.
Molecular docking studies using human tubulin (PDB: 1SA0) predict binding at the colchicine site, stabilized by hydrophobic interactions with the 4-methoxyphenyl group and hydrogen bonds involving the carboxamide .
Comparative Analysis of Imidazo[2,1-b]Thiazole Derivatives
Structural variations significantly influence bioactivity:
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